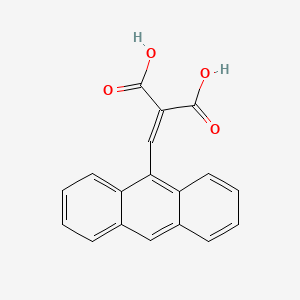
(Anthracen-9-ylmethylidene)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Anthracen-9-ylmethylidene)propanedioic acid is an organic compound characterized by the presence of an anthracene moiety attached to a propanedioic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Anthracen-9-ylmethylidene)propanedioic acid typically involves the condensation of anthracene-9-carbaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The anthracene moiety allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Anthracene-9,10-dione derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated anthracene compounds.
Applications De Recherche Scientifique
(Anthracen-9-ylmethylidene)propanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photonic devices.
Mécanisme D'action
The mechanism of action of (Anthracen-9-ylmethylidene)propanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Anthracene-9-carbaldehyde: Shares the anthracene moiety but lacks the propanedioic acid group.
Malonic acid: Contains the propanedioic acid group but lacks the anthracene moiety.
Anthracene-9,10-dione: An oxidized derivative of anthracene with different chemical properties.
Uniqueness: (Anthracen-9-ylmethylidene)propanedioic acid is unique due to the combination of the anthracene moiety and the propanedioic acid group, which imparts distinct chemical reactivity and potential applications. This dual functionality allows for a wide range of chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
58818-74-9 |
|---|---|
Formule moléculaire |
C18H12O4 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-(anthracen-9-ylmethylidene)propanedioic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)16(18(21)22)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,(H,19,20)(H,21,22) |
Clé InChI |
GQLAYWXEVXXFRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


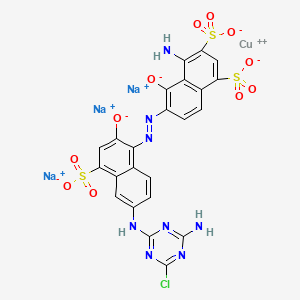

![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
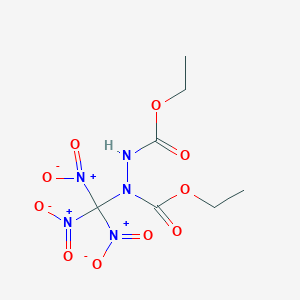


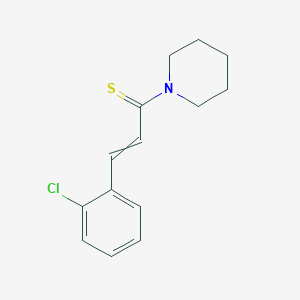
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)


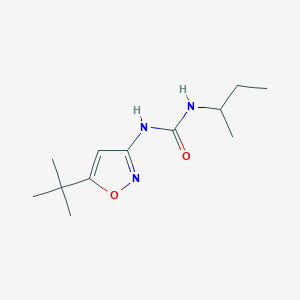
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
